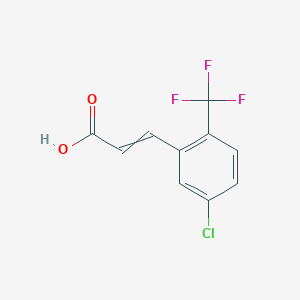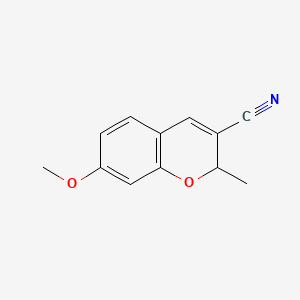
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile: is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-2-methyl-2H-1-benzopyran.
Nitrile Formation:
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, leading to the formation of 7-hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine group, resulting in the formation of 7-methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: 7-Hydroxy-2-methyl-2H-1-benzopyran-3-carbonitrile.
Reduction: 7-Methoxy-2-methyl-2H-1-benzopyran-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Benzopyran derivatives, including 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile, have been studied for their biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological targets.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and carbonitrile groups play a crucial role in its binding affinity and activity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory or oxidative pathways.
Receptor Binding: Binding to receptors that regulate cellular processes, leading to therapeutic effects.
Signal Transduction Modulation: Modulating signal transduction pathways to achieve desired biological outcomes.
Comparación Con Compuestos Similares
7-Methoxy-2H-1-benzopyran-2-one:
7-Methoxy-2H-1-benzopyran-2-one, 6-(3-methyl-2-butenyl)-:
7-Methyl-2H-1-benzopyran-2-one: This compound has a methyl group instead of a methoxy group at the 7th position.
Uniqueness: 7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility in synthetic chemistry and its potential as a bioactive molecule.
Propiedades
Número CAS |
59528-34-6 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-8-10(7-13)5-9-3-4-11(14-2)6-12(9)15-8/h3-6,8H,1-2H3 |
Clave InChI |
YXIHLMRVNFJZGC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC2=C(O1)C=C(C=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

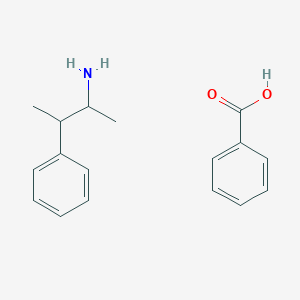
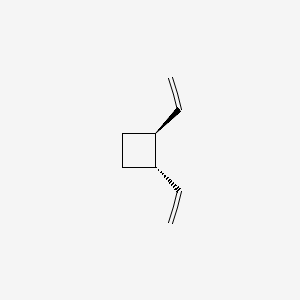
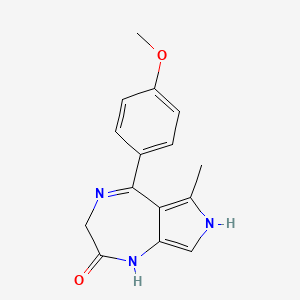
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

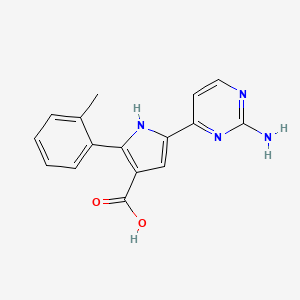
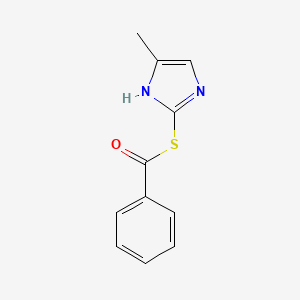
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
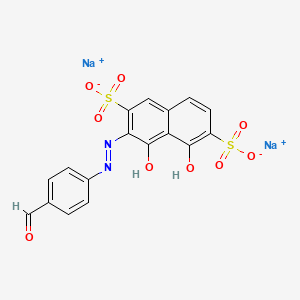
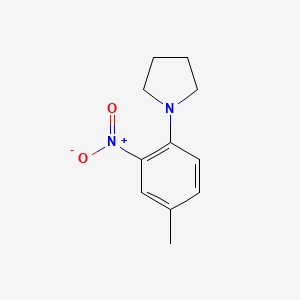
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
